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Compound of Interest

Compound Name: 4-Bromo-3-nitroanisole

Cat. No.: B1265812 Get Quote

Application Note: Synthesis of 4-bromo-5-
methoxyaniline
Audience: Researchers, scientists, and drug development professionals.

Introduction
4-bromo-5-methoxyaniline is a valuable building block in organic synthesis, particularly in the

development of pharmaceutical compounds and other specialty chemicals. This document

provides a detailed experimental protocol for the synthesis of 4-bromo-5-methoxyaniline via the

bromination of m-anisidine. The protocol is based on established laboratory procedures.

Overall Reaction
The synthesis involves the electrophilic aromatic substitution (bromination) of m-anisidine (3-

methoxyaniline) using N-bromosuccinimide (NBS) as the brominating agent. The methoxy and

amino groups on the aromatic ring direct the incoming bromine to the ortho and para positions.

This can lead to a mixture of products, including the desired 4-bromo-5-methoxyaniline, as well

as other isomers and di-brominated products.[1][2][3]

Data Presentation
The following table summarizes the quantitative data for the synthesis, based on a

representative experimental scale.
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Compound
Molecular
Formula

Molar Mass
( g/mol )

Amount (g)
Moles
(mmol)

Role

m-Anisidine C₇H₉NO 123.15 5.00 40.6
Starting

Material

N-

Bromosuccini

mide (NBS)

C₄H₄BrNO₂ 177.98 7.23 40.6
Brominating

Agent

Chloroform CHCl₃ 119.38 40 mL - Solvent

4-bromo-5-

methoxyanilin

e

C₇H₈BrNO 202.05 0.86 4.25
Product (10%

Yield)[3]

Experimental Protocol
This protocol details the synthesis of 4-bromo-5-methoxyaniline from m-anisidine.[3]

Materials and Equipment:

m-Anisidine (3-methoxyaniline)

N-Bromosuccinimide (NBS)

Chloroform (CHCl₃)

2M Sodium Hydroxide (NaOH) solution

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Dichloromethane and Hexane (for column chromatography)

Round-bottom flask
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Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 5.00 g (40.6 mmol) of m-anisidine in 40 mL

of chloroform.[3]

Cooling: Cool the solution to 5 °C using an ice bath.[3]

Addition of NBS: While stirring, add 7.23 g (40.6 mmol) of N-bromosuccinimide in small

portions over a period of 1 hour, ensuring the temperature is maintained between 5-10 °C.[3]

Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours. Afterwards, allow

the mixture to warm to room temperature and stir overnight.[3]

Work-up:

Transfer the reaction mixture to a separatory funnel.

Wash the mixture sequentially with 50 mL of 2M sodium hydroxide solution and 60 mL of

water.[3]

Dry the organic layer over anhydrous sodium sulfate.[3]

Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary

evaporator. This will yield a dark brown viscous liquid as the crude product.[3]

Purification:

Purify the crude product using silica gel column chromatography.[3]
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The eluent used is a 2:1 mixture of dichloromethane and hexane.[3]

Initially, a mixture of 2-bromo-5-methoxyaniline and 2,4-dibromo-5-methoxyaniline will be

eluted.[3]

The desired product, 4-bromo-5-methoxyaniline, will be eluted subsequently.[3]

The final product is obtained as peach-colored crystals with a melting point of 97-98 °C.[3]

The yield for this specific isomer is reported to be around 10%.[3]

Mandatory Visualization
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Experimental Workflow for the Synthesis of 4-bromo-5-methoxyaniline

Reaction

Work-up

Purification

Dissolve m-Anisidine
in Chloroform

Cool to 5 °C

Add NBS
(5-10 °C, 1 hr)

Stir at 5-10 °C
(4 hrs)

Stir at Room Temp
(Overnight)

Wash with 2M NaOH

Transfer to Separatory Funnel

Wash with Water

Dry over Na₂SO₄

Evaporate Solvent

Silica Gel Column Chromatography
(DCM/Hexane)

Crude Product

4-bromo-5-methoxyaniline

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1265812?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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